molecular formula C11H11NO3 B8311525 [4-(prop-2-enoylamino)phenyl] acetate

[4-(prop-2-enoylamino)phenyl] acetate

Cat. No.: B8311525
M. Wt: 205.21 g/mol
InChI Key: UKABTHMPCYDAMS-UHFFFAOYSA-N
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Description

[4-(prop-2-enoylamino)phenyl] acetate is an organic compound that belongs to the ester family Esters are typically derived from carboxylic acids and alcohols This particular compound is characterized by the presence of an acetic acid moiety esterified with a 4-acryloylamino-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-acryloylamino-phenyl ester can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 4-acryloylamino-phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-acryloylamino-phenyl ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(prop-2-enoylamino)phenyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Acetic acid and 4-acryloylamino-phenol.

    Reduction: Corresponding alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(prop-2-enoylamino)phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group

Mechanism of Action

The mechanism of action of acetic acid 4-acryloylamino-phenyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ester group can undergo hydrolysis, releasing acetic acid and the active 4-acryloylamino-phenol, which can interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid phenyl ester: Similar ester structure but lacks the acryloylamino group.

    Acetic acid 4-aminophenyl ester: Similar structure but with an amino group instead of an acryloylamino group.

Uniqueness

[4-(prop-2-enoylamino)phenyl] acetate is unique due to the presence of the acryloylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where other esters may not be suitable .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

[4-(prop-2-enoylamino)phenyl] acetate

InChI

InChI=1S/C11H11NO3/c1-3-11(14)12-9-4-6-10(7-5-9)15-8(2)13/h3-7H,1H2,2H3,(H,12,14)

InChI Key

UKABTHMPCYDAMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

H2 is bubbled through a solution of 1 (280 mg, 1.54 mmol) and 10 mg of 10% Pd on carbon in 20 ml of MeOH for 1 hr. The catalyst is removed by filtration. Triethylamine (410 μl, 3.08 mmol) is added to the filtrate which was chilled on ice, then acryloyl chloride (250 μl, 3.08 mmol, Aldrich) in 10 ml of dry CH2Cl2 is added dropwise with stirring over 0.5 hr under Ar. The reaction is then allowed to return to ambient temperature, followed by 2 hr of stirring. Anion exchange resin (Bio-Rad, AG-MP1, OH−) (4 equivalents based on acryloyl chloride) is added, the mixture is filtered, and the filtrate is treated with sufficient cation exchange resin (Dowex, 50W×8, H+) to bring the mixture to neutrality (moist pH paper). The resin is removed by filtration, and the solvent is removed by rotary evaporation to yield an off-white solid (268 mg, 85%). ESI-MS (M+H)+: 206.1. 1H-NMR (acetone-d6) δ 9.15 (1H, br, NH), 7.78 (2H, d, J=9.0 Hz, NHCCH), 7.08 (2H, d, J=9.0 Hz, NHCCHCH), 6.55˜6.37 (2H, m, COCHCHH (anti to each other)), 5.75 (1H, dd, J=9.8 and 2.2 Hz, COCHCHH (syn to COCH)), 2.25 (3H, s, CH3).
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
85%

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